Boiling Point Elevation: Thermal Stability Advantage Over Linear N-Methylated Diamines
The boiling point of (3-aminobutyl)(methyl)amine is approximately 185°C, which is significantly higher than that of the linear analog N-methyl-1,3-propanediamine, which boils at 139-141°C under equivalent conditions [1][2]. This 44-46°C increase suggests enhanced thermal stability and stronger intermolecular forces, likely due to the compound's branched, asymmetric structure.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | ~185°C at 760 mmHg |
| Comparator Or Baseline | N-methyl-1,3-propanediamine (139-141°C at 760 mmHg) |
| Quantified Difference | 44-46°C higher for target compound |
| Conditions | Measured at standard atmospheric pressure (760 mmHg) |
Why This Matters
A higher boiling point indicates greater thermal stability, making the compound more suitable for high-temperature reactions and industrial processes where thermal degradation of lower-boiling amines could be problematic.
- [1] Kuujia. (2025). Cas no 10040-52-5 ((3-Aminotutyl)(methyl)amine). Retrieved from https://www.kuujia.com/cas-10040-52-5.html View Source
- [2] ChemWhat. (2025). N-METHYL-1,3-PROPANEDIAMINE CAS#: 6291-84-5. Retrieved from https://www.chemwhat.com/cas/6291-84-5 View Source
